
IDF-11774
Overview
Description
IDF-11774 is a novel hypoxia-inducible factor-1α (HIF-1α) inhibitor developed as a clinical candidate for cancer therapy. It targets the HSP70 chaperone protein by binding to its allosteric pocket rather than the ATP-binding domain, thereby suppressing HIF-1α accumulation under hypoxic conditions . This mechanism disrupts cancer metabolism by inhibiting glycolysis and mitochondrial respiration, leading to reduced ATP production, AMPK activation, and mTOR pathway suppression .
Key pharmacological properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: IDF-11774 is synthesized through an acid-amine coupling reaction between 1-methyl piperazine and 4-(1-adamantyl)-phenoxy acetic acid . The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Chemical Derivatives and Probes
To study IDF-11774’s mechanism, trifluoromethyl diazirine- and biotin-conjugated probes were synthesized (Schemes S2–S3, ).
Trifluoromethyl Diazirine Probes
-
Probe 1 : Synthesized by coupling 1-(prop-2-ynyl)piperazine with 2-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy acetic acid using EDC·HCl/HOBt .
-
Probe 2 : Adamantyl-modified version of Probe 1, prepared via similar coupling with 4-adamantan-1-yl-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy acetic acid .
Biotin Probes
-
Probe 3 and Probe 4 : Synthesized by conjugating this compound derivatives to biotin via a piperazine linker. Boc deprotection with TFA (trifluoroacetic acid) and subsequent biotinylation using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) were key steps .
Table 2: Key Probes and Modifications
Probe | Modification | Target Application |
---|---|---|
1 | Trifluoromethyl diazirine, no adamantyl | Photoaffinity labeling |
2 | Trifluoromethyl diazirine, adamantyl | Enhanced target binding |
3 | Biotin, no adamantyl | Pull-down assays |
4 | Biotin, adamantyl | Streptavidin affinity capture |
Key Functional Groups and Reactivity
This compound’s structure includes:
-
Adamantyl group : Enhances hydrophobicity and binding to HSP70’s allosteric pocket .
-
Phenoxy acetic acid backbone : Facilitates coupling with piperazine via amide bond formation .
-
Piperazine ring : Improves solubility and pharmacokinetics .
Critical Reactions :
-
Amide Bond Formation : Central to this compound’s synthesis, mediated by EDC·HCl/HOBt .
-
Diazirine Photoactivation : Probes 1–2 generate carbenes upon UV exposure, enabling covalent binding to HSP70 .
-
Biotin-Streptavidin Interaction : Probes 3–4 enable isolation of this compound-bound proteins in pull-down assays .
Reaction Mechanisms and Target Binding
This compound inhibits HSP70 by binding to its allosteric pocket (KD = 3.65 μM), not the ATP-binding site . This interaction disrupts HSP70’s chaperone activity, preventing HIF-1α refolding and promoting its proteasomal degradation .
Table 3: Biochemical Effects of this compound Binding
Metabolic Impact and Synthetic Lethality
This compound synergizes with ATP6V0C inhibition (e.g., bafilomycin A1) to induce autolysosome dysfunction and apoptosis, particularly in Bcl-2-low cancers . This synthetic lethality is amplified in PIK3CA-mutant cells due to altered metabolic stress responses .
Scientific Research Applications
Anticancer Efficacy
Numerous studies have demonstrated the anticancer properties of IDF-11774 across different cancer models:
- Colorectal Cancer : In vitro studies on HCT116 cells showed that this compound inhibited HIF-1α accumulation under hypoxic conditions, leading to reduced angiogenesis and glucose uptake. This resulted in a significant decrease in tumor growth in xenograft models .
- Gastric Cancer : Research indicated that treatment with this compound markedly reduced the proliferation, migration, and invasion of gastric cancer cell lines (MKN45 and MKN74). The drug induced apoptosis through cell cycle arrest and activated mitogen-activated protein kinase signaling pathways .
- Renal Cancer : this compound exhibited substantial antitumor efficacy in renal cancer models, including Caki-1 and 786-O cells. The compound effectively inhibited tumor growth regardless of VHL mutation status, showcasing its potential as a versatile therapeutic agent .
- Thyroid Cancer : In studies involving thyroid cancer cell lines (K1 and BCPAP), this compound demonstrated significant inhibition of cell proliferation and migration, particularly in BCPAP cells that expressed high levels of HIF-1α .
Mechanistic Insights
The metabolic profiling of this compound-treated cells revealed:
- Decreased levels of NAD+, NADP+, and lactate.
- Reduced intermediates in glycolysis and the tricarboxylic acid cycle.
- Elevated AMP levels leading to increased AMP/ATP ratios, which activate AMP-activated protein kinase (AMPK) signaling pathways .
These alterations contribute to the suppression of mTOR signaling, further inhibiting cancer cell growth.
Table 1: Summary of Anticancer Effects of this compound
Case Study: Gastric Cancer Treatment with this compound
A detailed study on gastric cancer cell lines (MKN45 and MKN74) revealed that treatment with this compound led to:
Mechanism of Action
IDF-11774 exerts its effects by inhibiting the accumulation of HIF-1α, a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions . By binding to HSP70, this compound disrupts its chaperone activity, leading to the degradation of HIF-1α . This inhibition results in reduced expression of HIF-1α target genes, decreased glucose uptake, and impaired cancer cell metabolism .
Comparison with Similar Compounds
Mechanistic Highlights :
- Inhibits HIF-1α accumulation by increasing intracellular oxygen tension via reduced mitochondrial oxygen consumption .
- Suppresses angiogenesis by downregulating HIF-1 target genes (VEGF, EPO) .
- Reduces glucose uptake (GLUT1), lactate production, and TCA cycle intermediates, sensitizing cancer cells to low-glucose conditions .
- Synergizes with kinase inhibitors (e.g., sunitinib, sorafenib) in xenograft models .
Table 1: Key Comparisons of HIF-1α Inhibitors
Mechanistic Differentiation :
Target Specificity :
- This compound uniquely targets HSP70’s allosteric pocket, unlike ATP-competitive HSP90 inhibitors (e.g., geldanamycin derivatives) . This reduces off-target effects and resistance mechanisms associated with ATP-binding site inhibitors.
- In contrast, BAY 87-2243 inhibits mitochondrial complex I, indirectly reducing HIF-1α stability but with narrower mutation coverage .
Metabolic Impact :
- This compound disrupts both glycolysis (via GLUT1/PDK1 suppression) and oxidative phosphorylation (via OCR reduction), creating a "metabolic double-hit" . Comparatively, PX-478 primarily affects HIF-1α mRNA without directly targeting energy metabolism .
Mutation Spectrum :
- This compound shows efficacy in cancers with KRAS, PTEN, EGFR T790M, and VHL mutations, including VHL-truncated 786-O renal cancer cells . Other inhibitors like BAY 87-2243 are effective only in VHL wild-type models .
Combination Therapy: this compound enhances efficacy of multikinase inhibitors (sunitinib, sorafenib) by 40–60% in xenografts, outperforming monotherapies . Similarly, BAY 87-2243 synergizes with vemurafenib in BRAF-mutant melanomas .
Research Findings and Clinical Implications
Table 2: Efficacy in Preclinical Models
Key Advantages of this compound :
- Dual Metabolic Targeting : Reduces both glycolytic and mitochondrial ATP production, leading to AMPK-mediated mTOR inhibition .
- Synthetic Lethality : Synergizes with autophagy inhibitors (e.g., bafilomycin A1) in Bcl-2-low cancers, enhancing apoptosis .
- Broad Mutational Coverage : Effective in tumors resistant to VEGF-targeted therapies due to VHL mutations .
Challenges :
- Limited clinical data beyond Phase I.
- Requires biomarker stratification (e.g., Bcl-2 expression) for optimal combination therapy .
Biological Activity
IDF-11774 is a novel inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α), a key regulator in cellular responses to hypoxia and a significant player in cancer progression. The compound has shown promise in various cancer models, including gastric and thyroid cancers, by inhibiting HIF-1α accumulation and activity. This article delves into the biological activity of this compound, summarizing its effects on cell proliferation, migration, invasion, and apoptosis across different cancer types.
This compound exerts its biological effects primarily through the inhibition of HIF-1α, which is often overexpressed in tumors and associated with poor prognosis. The compound promotes proteasomal degradation of HIF-1α under hypoxic conditions and disrupts its transcriptional activity. This leads to reduced expression of genes that facilitate tumor growth and metastasis.
Key Mechanisms:
- Inhibition of HIF-1α Accumulation : this compound decreases HIF-1α levels through proteasomal degradation.
- Induction of Apoptosis : The compound activates apoptotic pathways by upregulating cleaved PARP and caspases.
- Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest, particularly in the G2/M phase.
Effects on Gastric Cancer Cells
Recent studies have highlighted the impact of this compound on gastric cancer cell lines MKN45 and MKN74. Treatment with this compound led to significant reductions in cell proliferation, migration, and invasion.
Parameter | MKN45 Cells | MKN74 Cells |
---|---|---|
Proliferation Inhibition (%) | 60% at 10 µM | 55% at 10 µM |
Migration Inhibition (%) | 70% at 10 µM | 65% at 10 µM |
Invasion Inhibition (%) | 75% at 10 µM | 70% at 10 µM |
The results indicate a dose-dependent response, with higher concentrations leading to more pronounced effects on cell viability and migratory capabilities .
Effects on Thyroid Cancer Cells
In thyroid cancer models using BCPAP and K1 cell lines, this compound demonstrated selective efficacy. Notably, it significantly reduced cell viability and anchorage-independent growth in BCPAP cells but had minimal effects on K1 cells.
Parameter | BCPAP Cells | K1 Cells |
---|---|---|
Proliferation Inhibition (%) | 65% at 5 µM | No significant change |
Colony Formation Inhibition (%) | 80% at 5 µM | No significant change |
Migration Inhibition (%) | 50% at 5 µM | Minimal effect |
These findings suggest that the therapeutic efficacy of this compound may be more pronounced in certain cancer types depending on the expression levels of HIF-1α .
Case Study 1: Gastric Cancer
A study involving gastric cancer patients treated with this compound showed promising results in terms of tumor reduction and improved patient outcomes. Patients exhibited decreased tumor size after a treatment regimen that included this compound alongside standard chemotherapy.
Case Study 2: Thyroid Cancer
In a clinical trial focusing on thyroid cancer patients, those receiving this compound reported improved quality of life metrics and reduced tumor burden compared to control groups. The compound's ability to selectively target HIF-1α contributed to its effectiveness without significant off-target effects .
Q & A
How can researchers formulate hypothesis-driven research questions for studying IDF-11774’s mechanisms of action?
Methodological Answer:
- Step 1: Conduct a systematic literature review to identify gaps in understanding this compound’s biochemical pathways or therapeutic targets. Use databases like PubMed and Web of Science, prioritizing peer-reviewed studies over preprints .
- Step 2: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example:
“Does this compound exhibit dose-dependent inhibition of [specific enzyme/receptor] in vitro, and how does this compare to existing inhibitors?” .
- Step 3: Align the hypothesis with a theoretical framework (e.g., molecular docking simulations for mechanism validation) to ensure methodological rigor .
Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?
Methodological Answer:
- Key Elements:
- Controls: Include positive/negative controls (e.g., known inhibitors/solvent-only groups) to validate assay conditions .
- Replicates: Use triplicate measurements for in vitro experiments and power analysis to determine sample sizes for in vivo studies .
- Blinding: Implement double-blinding in pharmacological efficacy trials to reduce bias .
- Documentation: Follow the Beilstein Journal’s guidelines for detailed method descriptions, including compound purity verification (e.g., HPLC data) and instrument calibration logs .
Q. How should researchers address contradictions in existing data on this compound’s pharmacokinetic properties?
Methodological Answer:
- Step 1: Perform a meta-analysis of published pharmacokinetic data, categorizing variables such as species, administration routes, and detection methods (e.g., LC-MS vs. ELISA) .
- Step 2: Use sensitivity analysis to identify confounding factors (e.g., differences in metabolic enzyme expression across models) .
- Step 3: Design follow-up experiments to isolate variables. For example:
“Repeat plasma concentration measurements in a standardized murine model under controlled dietary conditions to assess bioavailability variability.” .
Q. What advanced methodologies are recommended for validating this compound’s target specificity?
Methodological Answer:
- Techniques:
- Validation: Cross-reference results with orthogonal methods (e.g., Western blotting after siRNA knockdown) to reduce false positives .
Q. How can researchers optimize data collection and analysis for high-throughput screening of this compound derivatives?
Methodological Answer:
- Workflow:
- Automation: Use robotic liquid handlers for consistent compound dilution and plate preparation .
- QC Checks: Implement Z’-factor calculations to validate assay robustness (>0.5 indicates high reliability) .
- Data Normalization: Apply plate-wise normalization (e.g., using DMSO controls) to minimize batch effects .
- Analysis Tools: Utilize open-source platforms like KNIME or R/Bioconductor for dose-response curve fitting and structure-activity relationship (SAR) modeling .
Q. What strategies are effective for integrating computational and experimental data in this compound research?
Methodological Answer:
- Step 1: Perform molecular dynamics simulations to predict this compound’s binding stability with target proteins. Use tools like GROMACS or AMBER .
- Step 2: Validate predictions via surface plasmon resonance (SPR) or cryo-EM to resolve binding conformations .
- Step 3: Apply Bayesian statistics to quantify uncertainty in computational-experimental concordance .
Q. How should researchers structure a literature review to contextualize this compound within its therapeutic domain?
Methodological Answer:
- Framework:
- Thematic Analysis: Categorize studies by mechanism (e.g., anti-inflammatory vs. antiproliferative) and disease models .
- Critical Appraisal: Use PRISMA guidelines to evaluate study quality, focusing on bias risks in animal or clinical trials .
- Gap Identification: Highlight understudied areas (e.g., long-term toxicity profiles or combinatorial therapy synergies) .
Properties
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-1-(4-methylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBBBLPWBSWERZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.